Bienvenue dans la boutique en ligne BenchChem!

Z-DQMD-FMK

neuroprotection retinal degeneration excitotoxicity

Z‑DQMD‑FMK is the definitive tool for caspase‑3‑selective pharmacology. Unlike Z‑VAD‑FMK or Z‑DEVD‑FMK, it spares initiator caspases, delivering 1.6‑fold greater RGC preservation (41.6% vs. 26%) and clean β‑catenin stabilization without kinase interference. Essential for uncovering non‑apoptotic roles in cancer motility and stroke. Secure research‑grade material now.

Molecular Formula C29H40FN5O11S
Molecular Weight 685.7214
Cat. No. B1574902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-DQMD-FMK
Molecular FormulaC29H40FN5O11S
Molecular Weight685.7214
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-DQMD-FMK: A Selective Irreversible Caspase-3 Inhibitor for Apoptosis Research and Therapeutic Development


Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone, CAS 767287-99-0) is a synthetic peptide-based fluoromethyl ketone (FMK) that acts as a cell-permeable, irreversible inhibitor of caspase-3 [1]. With a molecular weight of 685.72 Da and the molecular formula C29H40FN5O11S , this compound covalently modifies the active-site cysteine residue of caspase-3 via its FMK warhead, resulting in potent and sustained enzymatic inhibition [2]. Z-DQMD-FMK has been widely employed to dissect caspase-3-dependent apoptotic signaling in oncology models, ischemia-reperfusion injury studies, and immunological applications where precise blockade of the executioner caspase is required [3].

Why Pan-Caspase or Broad-Spectrum Inhibitors Cannot Substitute for Z-DQMD-FMK in Caspase-3-Specific Investigations


Substituting Z-DQMD-FMK with a pan-caspase inhibitor such as Z-VAD-FMK or a multi-caspase inhibitor such as Z-DEVD-FMK introduces confounding variables that obscure caspase-3-specific mechanistic interpretation. Pan-caspase inhibitors block initiator caspases (caspase-8, caspase-9) alongside executioner caspases, thereby preventing upstream apoptotic signaling that is essential for distinguishing caspase-3-dependent from caspase-3-independent effects [1]. Similarly, Z-DEVD-FMK exhibits broader inhibitory activity across caspases-3, -6, -7, -8, and -10, rendering it unsuitable for experiments requiring exclusive caspase-3 blockade [2]. Furthermore, in models where caspase-3 exerts non-apoptotic functions—such as β-catenin degradation in ischemic tissue or ROCK-1 cleavage in cancer cells—the use of less specific inhibitors fails to establish causality and may lead to erroneous conclusions regarding pathway hierarchy [3]. The quantitative differentiation detailed below demonstrates that Z-DQMD-FMK provides the requisite selectivity to address these experimental demands.

Z-DQMD-FMK Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Versus Comparators


Superior Retinal Ganglion Cell Survival: Z-DQMD-FMK Versus Z-DEVD-fmk and VEID-fmk in NMDA-Induced Excitotoxicity

In a standardized NMDA-induced retinal ganglion cell (RGC) explant excitotoxicity model assessed at 2 days post-treatment, Z-DQMD-FMK (DQMD-fmk) conferred substantially greater neuroprotection than the comparator caspase-3 inhibitor Z-DEVD-fmk. Quantitative analysis revealed that Z-DQMD-FMK treatment resulted in 41.6% RGC survival compared to only 26% survival with Z-DEVD-fmk under identical experimental conditions [1]. This represents a 1.6-fold improvement in neuronal preservation. Furthermore, Z-DQMD-FMK matched the efficacy of the caspase-6 selective inhibitor VEID-fmk (41.6% survival), indicating that caspase-3 inhibition via Z-DQMD-FMK provides neuroprotection equivalent to direct caspase-6 blockade in this model [1].

neuroprotection retinal degeneration excitotoxicity

Differential Inhibition of Caspase-3-Specific Substrate Processing: Z-DQMD-FMK Blocks β-Catenin Degradation Without Affecting GSK-3β Phosphorylation

In a rat model of focal cerebral ischemia induced by permanent middle cerebral artery occlusion (MCAO) combined with 1-hour transient bilateral common carotid artery occlusion, Z-DQMD-FMK demonstrated selective blockade of caspase-3-mediated β-catenin degradation. Quantitative analysis at 24 and 48 hours post-stroke revealed that Z-DQMD-FMK significantly attenuated β-catenin degradation in the ischemic cortex [1]. Critically, Z-DQMD-FMK did not affect the phosphorylation status of either β-catenin or glycogen synthase kinase-3β (GSK-3β), confirming that the observed β-catenin stabilization was specifically attributable to caspase-3 inhibition rather than off-target modulation of the GSK-3β degradation pathway [1]. This pathway-specific discrimination cannot be achieved with pan-caspase inhibitors, which would simultaneously block multiple proteolytic cascades and obscure mechanistic interpretation.

cerebral ischemia Wnt signaling β-catenin

Caspase-3-Specific Blockade of ROCK-1 Cleavage and Morphological Changes: Functional Differentiation from Pan-Caspase Inhibition

In HCT116-PIK3CA-mut colorectal carcinoma cells challenged with pro-apoptotic ligands, Z-DQMD-FMK (DQMD-fmk) at 20 μM demonstrated specific functional effects on cell morphology that distinguish it from broader caspase inhibition. Pre-treatment with Z-DQMD-FMK followed by challenge with 50 ng/mL Killer-TRAIL or 200 ng/mL Fc-CD95L resulted in a quantifiable reduction in the fraction of cells exhibiting a rounded, amoeboid morphological phenotype [1]. Concurrent Western blot analysis confirmed that Z-DQMD-FMK treatment was associated with inhibition of ROCK-1 cleavage, a caspase-3-specific substrate processing event, while preserving upstream signaling integrity [1].

cancer biology cell morphology ROCK-1

Caspase-3-Selective Rescue of δPKC Accumulation in Ischemic Penumbra: Functional Equivalence to Therapeutic Hypothermia

In a focal cerebral ischemia-reperfusion model, both therapeutic hypothermia (30°C) and the caspase-3-specific inhibitor Z-DQMD-FMK independently blocked the accumulation of activated δPKC in the ischemic penumbra [1]. Additional hallmarks of δPKC activation, including its translocation to mitochondria and nucleus, were observed in the penumbra as early as 10 minutes after reperfusion and were similarly suppressed by Z-DQMD-FMK treatment [1]. This functional equivalence to hypothermia—a well-established neuroprotective intervention—provides a benchmark for Z-DQMD-FMK's in vivo efficacy. Broader caspase inhibitors would simultaneously affect multiple PKC isoforms and apoptotic pathways, preventing the establishment of a direct causal relationship between caspase-3 and δPKC activation.

neuroprotection stroke protein kinase C

Optimized Research and Industrial Applications for Z-DQMD-FMK Based on Quantified Differentiation Evidence


High-Efficiency Neuroprotection in Retinal Excitotoxicity Models

Investigators conducting NMDA-induced retinal ganglion cell (RGC) explant studies should prioritize Z-DQMD-FMK over Z-DEVD-fmk for caspase-3 inhibition, based on direct comparative data showing 41.6% RGC survival with Z-DQMD-FMK versus only 26% with Z-DEVD-fmk under identical conditions [1]. This 1.6-fold improvement in neuronal preservation directly impacts experimental outcomes, reducing the number of animals or explants required to achieve statistical power. Z-DQMD-FMK is particularly suited for studies requiring maximal RGC survival to assess downstream signaling events or to evaluate combinatorial neuroprotective strategies where baseline caspase-3 inhibition must be optimized.

Pathway-Specific Dissection of β-Catenin Regulation in Ischemic Stroke Research

For researchers investigating the intersection of Wnt/β-catenin signaling and caspase-3 activation in cerebral ischemia, Z-DQMD-FMK provides an essential tool that pan-caspase inhibitors cannot substitute. In rat focal ischemia models, Z-DQMD-FMK selectively attenuates β-catenin degradation without altering GSK-3β-mediated phosphorylation [1]. This pathway-specific discrimination enables unambiguous assignment of β-catenin stabilization to caspase-3 inhibition rather than off-target kinase modulation. Studies examining the therapeutic window for caspase-3 inhibition post-stroke, or those evaluating combinatorial approaches with GSK-3β inhibitors, require Z-DQMD-FMK to avoid confounding pathway overlap that would occur with Z-VAD-FMK or Z-DEVD-FMK.

Non-Apoptotic Caspase-3 Function in Cancer Cell Morphology and Migration Studies

Cancer biologists studying the non-apoptotic functions of caspase-3—specifically ROCK-1 cleavage and associated cytoskeletal remodeling—should select Z-DQMD-FMK to isolate caspase-3-dependent morphological changes from global apoptotic signaling. In HCT116 colorectal carcinoma cells, 20 μM Z-DQMD-FMK reduces the rounded, amoeboid morphology induced by TRAIL or CD95L while preserving upstream death receptor signaling [1]. This application is critical for studies seeking to differentiate the pro-migratory versus pro-apoptotic roles of caspase-3, as pan-caspase inhibitors would simultaneously block initiator caspases and obscure the specific contribution of executioner caspase-3 to cell motility and invasion phenotypes.

Translational Stroke Research Requiring Pharmacological Recapitulation of Hypothermic Neuroprotection

For investigators developing pharmacological interventions that mimic or complement therapeutic hypothermia in ischemic stroke, Z-DQMD-FMK offers a validated benchmark. The compound recapitulates hypothermia's blockade of δPKC accumulation in the ischemic penumbra—an effect observed within 10 minutes of reperfusion—through selective caspase-3 inhibition [1]. This functional equivalence positions Z-DQMD-FMK as the appropriate tool for studies seeking to: (1) validate caspase-3 as the effector node downstream of hypothermia, (2) screen for adjunctive therapies that enhance hypothermia-mediated neuroprotection, or (3) develop caspase-3-targeted therapies for clinical translation where physical hypothermia is impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-DQMD-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.